5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde
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Overview
Description
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H3F5OS It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a pentafluoroethyl group attached to the thiophene ring
Mechanism of Action
Target of Action
The primary targets of 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been the focus of many studies due to its potential biological activity . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . .
Result of Action
As a thiophene derivative, it may share some of the biological activities observed in other thiophene compounds, such as anti-inflammatory, antimicrobial, and anticancer properties . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde typically involves the introduction of the pentafluoroethyl group to the thiophene ring followed by formylation. One common method involves the reaction of thiophene with pentafluoroethyl iodide in the presence of a strong base such as potassium tert-butoxide. The resulting intermediate is then subjected to formylation using a formylating agent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in acetic acid, HNO3 in sulfuric acid.
Major Products Formed
Oxidation: 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carboxylic acid.
Reduction: 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-methanol.
Substitution: 5-(1,1,2,2,2-Pentafluoroethyl)-3-bromothiophene-2-carbaldehyde.
Scientific Research Applications
5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and reduced side effects.
Industry: It is used in the development of advanced materials, such as polymers and coatings, that benefit from the unique properties imparted by the pentafluoroethyl group.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-3-carbaldehyde
- 5-(1,1,2,2,2-Pentafluoroethyl)-2-thiophenecarboxylic acid
- 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-methanol
Uniqueness
Compared to similar compounds, 5-(1,1,2,2,2-Pentafluoroethyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern on the thiophene ring. This influences its chemical reactivity and the types of reactions it can undergo. The presence of the pentafluoroethyl group also imparts unique properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5OS/c8-6(9,7(10,11)12)5-2-1-4(3-13)14-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPDPAMQPIKUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(C(F)(F)F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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